Leukotriene Pathway Potential: Differentiation from Sigma Receptor-Targeting Benzofuran-2-Carboxamides
The thiazolylbenzofuran scaffold, encompassing the target compound, is claimed in patents as a leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonist [1]. This represents a fundamentally different pharmacological mechanism from the sigma-1/sigma-2 receptor binding reported for N-phenyl-N-(piperidin-1-yl)propyl benzofuran-2-carboxamides (e.g., KSCM-1, KSCM-11), which exhibit sigma-1 Ki values of 7.8–34 nM [2]. Direct target engagement data for 6-methoxy-3-methyl-N-(3-methylisothiazol-5-yl)benzofuran-2-carboxamide at sigma receptors is absent from the public domain, which is a distinguishing feature for procurement when sigma receptor agonism/antagonism must be excluded or minimized in an experimental design [2].
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Leukotriene/SRS-A antagonism (patent class claim); Sigma receptor affinity data not reported |
| Comparator Or Baseline | KSCM-1: Sigma-1 Ki = 7.8–34 nM (reported); KSCM-11: Sigma receptor binding confirmed |
| Quantified Difference | Mechanism of action (MoA) class difference: Leukotriene pathway vs. Sigma receptor chaperone modulation |
| Conditions | Patent claims (CN-1209809-A) vs. radioligand binding assays (Bioorg. Med. Chem. 2012) |
Why This Matters
For researchers seeking to probe leukotriene-mediated inflammation without confounding sigma receptor activity, the thiazolylbenzofuran chemotype provides a mechanistically cleaner tool over generic benzofuran-2-carboxamides.
- [1] Masaaki Matsuo, Kazuo Okumura, Shinji Shigenaga, Fujisawa Pharmaceutical Co. Novel thiazolylbenzofuran derivatives. Patent CN-1209809-A, 1996. View Source
- [2] Marriott, K.S. et al. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorg. Med. Chem. 2012, 20, 6856–6861. View Source
